N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 921923-62-8
VCID: VC7429623
InChI: InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30)
SMILES: CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5
Molecular Formula: C24H28N4O4
Molecular Weight: 436.512

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 921923-62-8

VCID: VC7429623

Molecular Formula: C24H28N4O4

Molecular Weight: 436.512

* For research use only. Not for human or veterinary use.

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide - 921923-62-8

Description

N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzo[d] dioxole moiety with an oxalamide functional group, along with indoline and pyrrolidine units, which confer distinct chemical properties and biological activities.

Synthesis and Reaction Conditions

The synthesis of N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves several key steps, including the preparation of intermediate compounds and the optimization of reaction conditions such as temperature, pressure, and catalyst choice. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride, often used under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Biological Activities and Potential Applications

While specific biological activities of N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide are not fully elucidated, similar compounds have shown potential in inducing cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also exhibit anticancer properties through modulation of signaling pathways relevant to cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds featuring benzo[d] dioxole or piperazine structures include N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide and N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide . These compounds vary in their molecular weight and specific functional groups, which can influence their chemical properties and biological activities.

CompoundMolecular FormulaMolecular Weight
N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamideC25H30N4O4450.539 g/mol
N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide-454.5 g/mol
N1-(benzo[d] dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideC26H33N5O4479.6 g/mol

Future Research Directions

Further research on N1-(benzo[d] dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is crucial for understanding its potential therapeutic roles and mechanisms of action. Interaction studies with biological systems will help elucidate its biological activities and potential applications in drug development. Additionally, exploring its reactivity and potential derivatives through established organic reaction mechanisms could provide valuable insights into its chemical behavior and therapeutic potential.

CAS No. 921923-62-8
Product Name N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Molecular Formula C24H28N4O4
Molecular Weight 436.512
IUPAC Name N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Standard InChI InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30)
Standard InChIKey LYNZBSKDSJOPMZ-UHFFFAOYSA-N
SMILES CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5
Solubility not available
PubChem Compound 44024675
Last Modified Aug 19 2023

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